molecular formula C9H11NS B103472 N,N-(Dimethyl)thiobenzamide CAS No. 15482-60-7

N,N-(Dimethyl)thiobenzamide

Cat. No. B103472
CAS RN: 15482-60-7
M. Wt: 165.26 g/mol
InChI Key: OPXCUUJACRRYMC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N,N-(Dimethyl)thiobenzamide is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey of N,N-(Dimethyl)thiobenzamide is OPXCUUJACRRYMC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

N,N-(Dimethyl)thiobenzamide has a molecular weight of 165.255 . It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.

Scientific Research Applications

1. Role in Synthesis of 1,2,4-Thiadiazole Derivatives

N,N-(Dimethyl)thiobenzamide is involved in the formation of 1,2,4-thiadiazole derivatives through condensation reactions. This process is influenced by the presence of dimethyl sulfoxide, halide ions, and an acidic catalyst. The rate of reaction and the reactivity are notably impacted by the type of halide ion and the presence of electron-donating groups on the thioamidic group (Forlani & Boga, 2002). Similar studies have further elaborated on the condensation reactions of thiobenzamides like N,N-(Dimethyl)thiobenzamide, leading to different 1,2,4-thiadiazole derivatives, with their structures confirmed by spectroscopic properties and X-ray diffraction (Forlani, Lugli, Boga, Corradi, & Sgarabotto, 2000).

2. In Bacterial Metabolism

Ralstonia pickettii, a bacterium, can transform N,N-(Dimethyl)thiobenzamide during its growth process. This transformation is oxygen-dependent, and the degradation involves the formation of sulfur at the oxidation level of sulfite, suggesting an oxygenase mechanism. Although Ralstonia pickettii cannot grow on N,N-(Dimethyl)thiobenzamide as a nitrogen source, it can convert it to benzamide, with intermediates like thiobenzamide S-oxide being detected (Dodge, Richman, Johnson, & Wackett, 2006).

3. In Coordination Chemistry

N,N-(Dimethyl)thiobenzamide plays a role in coordination chemistry, particularly in forming coordination polymers with copper. These polymers exhibit variable luminescence and electrical semiconductivity, suggesting potential applications in sensing volatile organic vapors (Troyano, Zapata, Perles, Amo‐Ochoa, Fernández‐Moreira, Martínez, Zamora, & Delgado, 2019).

4. In Organic Synthesis

N,N-(Dimethyl)thiobenzamide is used in the synthesis of various organic compounds. For instance, its reaction with other compounds can lead to the formation of different heterocyclic compounds, such as 1,2,4-thiadiazole derivatives and thiazolines. These reactions are significant in the synthesis of compounds with potential pharmaceutical applications (Kharitonova, Solomentseva, Golubtsov, & Mironov, 2014).

Mechanism of Action

The condensation reaction of thiobenzamides and of N-substituted thioureas in dimethyl sulfoxide or in methanol, in the presence of the mixture DMSO–H+–X− (X = Cl, Br) produces 1,2,4-thiadiazole derivatives . Kinetic investigation emphasizes the importance of the presence of dimethyl sulfoxide, of halide ions, and of an acidic catalyst .

Safety and Hazards

N,N-(Dimethyl)thiobenzamide is considered hazardous . It is toxic if swallowed and harmful if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . When heated to decomposition, it emits very toxic fumes of NOx and SOx .

Future Directions

Thioamides are still in the focus of chemists’ interest . They are important in drug design and peptide synthesis . Future versions of this site may rely on reaction search pages in place of the enumerated reaction displays seen below .

properties

IUPAC Name

N,N-dimethylbenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c1-10(2)9(11)8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXCUUJACRRYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70165736
Record name N,N-(Dimethyl)thiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727486
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N,N-(Dimethyl)thiobenzamide

CAS RN

15482-60-7
Record name N,N-Dimethylbenzenecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15482-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-(Dimethyl)thiobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015482607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-(Dimethyl)thiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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